6-(Hydroxymethyl)nicotinic acid discovery and synthesis
6-(Hydroxymethyl)nicotinic acid discovery and synthesis
An In-Depth Technical Guide to the Synthesis of 6-(Hydroxymethyl)nicotinic Acid
Part 1: Strategic Importance in Medicinal Chemistry
Nicotinic acid (Vitamin B3) and its derivatives represent a cornerstone scaffold in pharmaceutical sciences, giving rise to a multitude of therapeutic agents.[1] Within this chemical class, 6-(hydroxymethyl)nicotinic acid (CAS 775545-30-7) emerges as a particularly valuable, yet less documented, building block.[2][3] It is structurally distinct from its common isomer, 6-hydroxynicotinic acid, which features a phenolic hydroxyl group directly on the pyridine ring.[4] The 6-(hydroxymethyl) variant contains a primary alcohol, offering a flexible linker and a key point for chemical modification.
The strategic inclusion of a hydroxymethyl group onto a drug lead or scaffold can profoundly enhance its pharmacological profile. This functional group can improve aqueous solubility, provide a reactive handle for the synthesis of prodrugs, and introduce a new vector for hydrogen bonding interactions with biological targets, thereby refining pharmacokinetic and pharmacodynamic properties.[5] This guide provides a comprehensive overview of the plausible and practiced synthetic routes to 6-(hydroxymethyl)nicotinic acid, designed for researchers and professionals in drug development.
Part 2: Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 6-(hydroxymethyl)nicotinic acid reveals two primary pathways originating from commercially available and industrially relevant starting materials. The key disconnections lead back to either 6-methylnicotinic acid or 2,5-pyridinedicarboxylic acid (isocinchomeronic acid).
A critical precursor for the most direct synthetic approach is 6-methylnicotinic acid. Industrial production of this intermediate is well-established and typically involves the selective oxidation of the 5-position alkyl group of 2-methyl-5-alkylpyridines, most commonly 2-methyl-5-ethylpyridine.[6][7]
Protocol: Industrial Synthesis of 6-Methylnicotinic Acid
This protocol is based on patented industrial methods for the selective oxidation of 2-methyl-5-ethylpyridine.[6][8]
Rationale: This process leverages the higher reactivity of the ethyl group at the 5-position compared to the methyl group at the 2-position (C6 in nicotinic acid nomenclature) under specific oxidative conditions with nitric acid. The reaction is performed under pressure to maintain a liquid phase at elevated temperatures, ensuring efficient conversion.
Materials:
-
2-Methyl-5-ethylpyridine
-
Nitric Acid (70-100%)
-
Sodium Hydroxide solution (40%)
-
Pressure Reactor
Procedure:
-
Charge the pressure reactor with 2-methyl-5-ethylpyridine and nitric acid. The molar ratio of HNO₃ to the pyridine should be between 6:1 and 15:1.[6]
-
Seal the reactor and, if necessary, pressurize with an inert gas like nitrogen.
-
Heat the reaction mixture to a temperature between 120°C and 165°C (250-325°F). The pressure will increase due to gaseous byproducts, typically maintained between 2 to 45 bar (30 to 650 psig).[6][8]
-
Maintain the reaction for 10 to 60 minutes. Longer reaction times correspond to lower temperatures.
-
After cooling, carefully vent the reactor. The effluent contains the product alongside a byproduct, 2,5-pyridinedicarboxylic acid.
-
Adjust the pH of the reaction mixture to approximately 1.7 with a 40% sodium hydroxide solution to selectively precipitate the 2,5-pyridinedicarboxylic acid byproduct.[6]
-
Filter the mixture to remove the byproduct.
-
The filtrate, containing 6-methylnicotinic acid, can be further purified by crystallization or by forming a copper salt, which is then treated to release the free acid.[6]
Part 3: Synthetic Methodologies
Methodology A: Functionalization of 6-Methylnicotinic Acid
This is arguably the most direct and controllable route. It involves protecting the carboxylic acid as an ester, functionalizing the methyl group, and finally deprotecting the ester.
Protocol:
Step 1: Esterification
-
Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent radical bromination step. Thionyl chloride (SOCl₂) in methanol is a classic and efficient method for this transformation.
-
Procedure:
-
Suspend 6-methylnicotinic acid (1.0 eq) in methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, until TLC indicates full conversion.
-
Remove the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 6-methylnicotinate.[9]
-
Step 2: Radical Bromination
-
Rationale: The benzylic-like methyl group is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, and a radical initiator like AIBN (Azobisisobutyronitrile) is used to start the reaction.
-
Procedure:
-
Dissolve methyl 6-methylnicotinate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux. The reaction can be monitored by the consumption of the starting material (TLC) and the disappearance of the dense NBS at the bottom of the flask.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude methyl 6-(bromomethyl)nicotinate.
-
Step 3 & 4: Hydrolysis and Saponification
-
Rationale: The bromide is displaced by a hydroxide source (hydrolysis) to form the alcohol. A mild base like sodium bicarbonate is often sufficient. The final step is saponification (ester hydrolysis) to yield the target carboxylic acid. A one-pot procedure is often feasible.
-
Procedure:
-
Dissolve the crude methyl 6-(bromomethyl)nicotinate in a mixture of acetone and water.
-
Add sodium bicarbonate (2.0 eq) and heat the mixture to reflux for several hours.
-
After conversion to the alcohol is complete (monitored by TLC or LC-MS), add lithium hydroxide (LiOH, 1.5 eq).
-
Continue stirring at room temperature until the ester is fully saponified.
-
Acidify the reaction mixture carefully with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 6-(hydroxymethyl)nicotinic acid.
-
Methodology B: Selective Reduction of 2,5-Pyridinedicarboxylic Acid
This route is more challenging due to the need to differentiate between two chemically similar carboxylic acid groups. However, it is a viable strategy, often involving selective esterification followed by reduction. A powerful analogy is found in the synthesis of Vitamin B6, where a similar pyridine dicarboxylate is reduced to a diol.[10]
Protocol (Adapted from Analogous Reductions):
Step 1: Diesterification
-
Rationale: Both carboxylic acids are protected as esters to improve solubility in organic solvents and modulate reactivity for the reduction step.
-
Procedure: Reflux 2,5-pyridinedicarboxylic acid in ethanol with a catalytic amount of concentrated sulfuric acid until diester formation is complete. Workup involves neutralization and extraction.
Step 2: Selective Reduction
-
Rationale: This is the critical step. The ester at the 2-position (C6) is generally more electron-deficient and thus more susceptible to nucleophilic attack by a hydride reagent than the ester at the 5-position (C3). Mild or sterically hindered reducing agents can achieve this selectivity. Silane-based reductions, catalyzed by fluoride ions, have proven effective for similar substrates.[10]
-
Procedure (based on silane reduction[10]):
-
Dissolve the diethyl 2,5-pyridinedicarboxylate (1.0 eq) in a suitable solvent like THF.
-
Add a silane reducing agent, such as ethoxydimethylsilane (MeSiH(OEt)₂), in large excess (e.g., 18-30 eq).
-
Add a stoichiometric amount of a fluoride source, such as tetrabutylammonium fluoride (Bu₄NF, 1.2 eq), to catalyze the hydrosilylation.
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, quench the reaction carefully with aqueous acid.
-
Purify the resulting mono-alcohol ester (ethyl 6-(hydroxymethyl)nicotinate) via column chromatography.
-
Step 3: Saponification
-
Rationale: The remaining ester group is hydrolyzed to the carboxylic acid.
-
Procedure: Treat the purified ethyl 6-(hydroxymethyl)nicotinate with aqueous NaOH or LiOH, followed by acidic workup as described in Methodology A, Step 4.
Part 4: Data Summary & Characterization
| Parameter | Methodology A: Functionalization | Methodology B: Selective Reduction |
| Starting Material | 6-Methylnicotinic Acid | 2,5-Pyridinedicarboxylic Acid |
| Key Transformation | Radical Bromination & Hydrolysis | Selective Ester/Acid Reduction |
| Advantages | More direct, potentially higher yielding, avoids selectivity issues between identical functional groups. | Utilizes a different, readily available starting material. |
| Challenges | Handling of radical reactions (NBS). Potential for over-bromination. | Achieving high selectivity in the reduction step can be difficult and may require significant optimization. |
| Reagents of Note | NBS, AIBN, SOCl₂ | Silanes (e.g., MeSiH(OEt)₂), NaBH₄/Lewis Acid, Bu₄NF |
Characterization: The final product, 6-(hydroxymethyl)nicotinic acid, should be characterized using standard analytical techniques to confirm its structure and purity.
-
¹H NMR: Expect characteristic signals for the three aromatic protons on the pyridine ring, a singlet for the methylene protons (-CH₂OH), and a broad singlet for the alcohol and carboxylic acid protons (which may exchange with D₂O).
-
¹³C NMR: Expect seven distinct carbon signals corresponding to the five carbons of the pyridine ring, the methylene carbon, and the carboxyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₇H₇NO₃ (153.043 g/mol ) should be observed.[11]
-
Infrared (IR) Spectroscopy: Expect broad absorption bands for the O-H stretches of both the alcohol and the carboxylic acid, as well as a sharp C=O stretch for the carboxylic acid.
References
-
Boyer, J. H., & Schoen, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44. DOI: 10.15227/orgsyn.036.0044. [Link]
- Stamatoff, G. S. (1961). U.S. Patent No. US2993904A. U.S.
- Rieber, N., & Riegger, G. (1984). European Patent No. EP0128279B1.
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Chemspace. (n.d.). 6-(Hydroxymethyl)nicotinic acid. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Eureka. [Link]
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Hirschberg, R., & Ensign, J. C. (1971). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. Journal of Bacteriology, 108(2), 751–756. [Link]
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Angene Chemical. (n.d.). 3-Pyridinecarboxylic acid, 6-(hydroxymethyl)- | 775545-30-7. [Link]
- Kulla, H., Lehky, P., & Mischler, S. (1992). U.S. Patent No. US5082777A. U.S.
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Appchem. (n.d.). 6-(Hydroxymethyl)nicotinic acid | 775545-30-7. [Link]
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PubChem. (n.d.). 6-(Hydroxymethyl)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). Synthesis of 6-substituted nicotinic acid derivatives as analogs of ergot alkaloids. Journal of Medicinal Chemistry, 7(2), 150–154. DOI: 10.1021/jm00332a007. [Link]
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ResearchGate. (2016). How can I syntheis 6-methyl nicotinic acid methyl ester from pyridine?. [Link]
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Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 355-367.e4. DOI: 10.1016/j.str.2023.01.008. [Link]
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de Oliveira, R. B., et al. (2017). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 5, 83. DOI: 10.3389/fchem.2017.00083. [Link]
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Schwartz, M. A., & Tummelson, J. R. (2005). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Molecules, 10(1), 121–126. DOI: 10.3390/10010121. [Link]
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Ali, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. DOI: 10.2147/DDDT.S513461. [Link]
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Xia, Y., et al. (2021). Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q. Applied and Environmental Microbiology, 87(10), e03108-20. DOI: 10.1128/AEM.03108-20. [Link]
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